molecular formula C8H13NO2 B1289117 Ethyl 1-amino-2-vinylcyclopropanecarboxylate CAS No. 787548-29-2

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Cat. No.: B1289117
CAS No.: 787548-29-2
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-amino-2-vinylcyclopropanecarboxylate, also known as EAVCP, is an organocatalytic compound that is used in various scientific research applications. It is a cyclopropyl-containing amino acid ester that is used as a catalyst in various organic synthesis. It is used in a variety of chemical reactions, from the synthesis of various organic compounds to the synthesis of pharmaceuticals. In addition, EAVCP has been shown to have a number of biochemical and physiological effects on cells and organisms.

Scientific Research Applications

Polymer Chemistry

Ethyl 1-amino-2-vinylcyclopropanecarboxylate has been used in polymer chemistry, specifically in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This process, utilizing horseradish peroxidase as a catalyst, occurs in an aqueous medium at room temperature and results in the formation of oligomers that can be cross-linked via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Asymmetric Synthesis

The compound has found significant use in the asymmetric synthesis of various pharmaceutical intermediates. One notable application is in the synthesis of potent Hepatitis C Virus (HCV) NS3 protease inhibitors. Methods have been developed for the preparation of this compound in a highly enantioselective manner, which is crucial for its effectiveness in drug synthesis (Lou, Cunière, Su, & Hobson, 2013).

Enantioselective Manufacturing

A significant advancement in the field of pharmaceutical manufacturing is the enantioselective production of this compound, which is a key intermediate for anti-HCV drugs. The use of engineered esterase from Bacillus subtilis for the enzymatic desymmetrization of a malonate diester derivative exemplifies this innovative approach, highlighting the compound's importance in the pharmaceutical industry (Kawabata, Miyake, Asada, Dekishima, Miyaike, & Kato, 2021).

Biocatalysis

In biocatalysis, the compound plays a critical role as a chiral intermediate in the synthesis of HCV NS3/4A protease inhibitors. Utilizing bacterial strains like Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, it demonstrates the potential of biocatalysis in drug development (Zhu, Shi, Zhang, & Zheng, 2018).

Anionic Polymerization

This compound also finds application in the anionic polymerization of 1,1-disubstituted 2-vinylcyclopropanes. This process results in polymers with unique properties and demonstrates the versatility of the compound in polymer science (Cho & Ahn, 1979).

Future Directions

The future directions for the use of (1R,2S)-VCPA involve its potential application in the large-scale production of anti-hepatitis C virus drugs . The development of an efficient manufacturing method for (1R,2S)-VCPA using enzymatic desymmetrization presents a new efficient process that can be applied for industrial-scale production .

Biochemical Analysis

Biochemical Properties

Ethyl 1-amino-2-vinylcyclopropanecarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterase from Bacillus subtilis, which is used in the desymmetrization of malonate diester derivatives to produce enantiomerically pure compounds . The interaction with this enzyme is highly enantioselective, with the enzyme showing more than 90% enantiomeric excess. This interaction is essential for the efficient production of the compound in its desired enantiomeric form .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as an intermediate in the synthesis of antiviral drugs. These drugs target the hepatitis C virus, and the compound’s presence is crucial for the inhibition of viral replication . The compound’s impact on cellular metabolism is also significant, as it can alter the metabolic flux and levels of specific metabolites involved in viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with viral proteases. The compound binds to the active site of these enzymes, inhibiting their activity and preventing the replication of the hepatitis C virus . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the protease . Additionally, the compound can induce changes in gene expression, further contributing to its antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of antiviral activity . These effects include prolonged inhibition of viral replication and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver damage and alterations in normal cellular function . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antiviral activity. The compound interacts with enzymes such as viral proteases and host cell enzymes involved in drug metabolism . These interactions can affect the metabolic flux and levels of metabolites critical for viral replication and cellular function . The compound’s role in these pathways is essential for its efficacy as an antiviral agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as infected cells, where it can exert its antiviral effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects .

Properties

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJXCTLFPNBZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622324
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787548-29-2
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-amino-2-vinylcyclopropanecarboxylate
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Customer
Q & A

Q1: What is the significance of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in organic synthesis?

A1: this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropane ring with amino and vinyl substituents, makes it a versatile building block for pharmaceuticals and other complex molecules. The research paper highlights a novel approach to synthesizing this compound with high enantiomeric purity, which is crucial for controlling the biological activity of the final product. []

Q2: How does the research paper advance the synthesis of this compound?

A2: The research focuses on an asymmetric synthesis strategy using an engineered esterase enzyme from Bacillus subtilis. [] This enzymatic desymmetrization approach offers several advantages over traditional chemical methods:

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